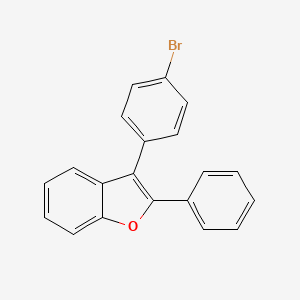

3-(4-Bromophenyl)-2-phenyl-benzofuran

Description

Properties

Molecular Formula |

C20H13BrO |

|---|---|

Molecular Weight |

349.2 g/mol |

IUPAC Name |

3-(4-bromophenyl)-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C20H13BrO/c21-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)22-20(19)15-6-2-1-3-7-15/h1-13H |

InChI Key |

FEAWVSGPTGWWNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

One of the most effective and widely used methods for synthesizing 3-(4-bromophenyl)-2-phenyl-benzofuran involves Suzuki-Miyaura cross-coupling reactions. This method typically starts from a 3-bromo- or 3-halobenzofuran intermediate, which undergoes palladium-catalyzed coupling with arylboronic acids or pinacol boronates.

-

- A 3-bromo-2-phenylbenzofuran derivative (e.g., compound 2a) is reacted with 4-bromophenyl pinacol boronate or boronic acid.

- Catalysts such as [1,1′-bis(diphenylphosphino)ferrocene]palladium dichloride complex (PdCl2(dppf)·CH2Cl2) are used.

- Bases like potassium phosphate (K3PO4) and phase transfer catalysts such as tetrabutylammonium bromide (TBAB) facilitate the reaction.

- The reaction is typically conducted in acetonitrile under reflux under nitrogen atmosphere for 2 hours.

- Workup involves extraction, washing, drying, and purification by silica gel chromatography.

-

- Yields reported for similar Suzuki coupling reactions range from 6.5% to 20% depending on substrates and conditions.

- The product is isolated as a solid with melting points around 72–75 °C.

- Characterization includes ^1H-NMR, IR spectroscopy, and high-resolution mass spectrometry confirming the structure.

Cyclization of α-Bromoketones with Phenols

Another efficient method involves the cyclization of α-bromoketones with phenols under catalytic conditions to form the benzofuran ring.

-

- Use of ionic liquid-supported catalysts such as n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride immobilized on SiO2.

- Solvent-free conditions enhance reaction rates and selectivity.

- The reaction proceeds via nucleophilic attack of the phenol on the α-bromoketone, followed by intramolecular cyclization to form the benzofuran.

Alkynyl Sulfoxide-Mediated Benzofuran Synthesis

A novel approach involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic acid (TFAA) to form highly substituted benzofurans.

-

- The reaction proceeds through electrophilic activation of the alkynyl sulfoxide.

- Substituent migration and cyclization lead to benzofuran formation.

- This method allows the introduction of various substituents, including 4-bromophenyl groups, at the benzofuran core.

Classical Multi-Step Synthesis via Functional Group Transformations

Older but still relevant methods involve multi-step synthesis starting from benzofuran derivatives bearing functional groups such as acetates or nitriles, followed by transformations including:

- Cyanation using cuprous cyanide in pyridine at elevated temperatures.

- Hydrolysis of nitriles to carboxylic acids.

- Reduction of esters or acids to hydroxyethyl derivatives.

These steps allow the introduction of the 4-bromophenyl substituent at the 3-position of benzofuran.

| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl2(dppf), K3PO4, TBAB, arylboronates | Reflux in MeCN, N2 atmosphere | 6.5 – 20 | High selectivity, well-established | Moderate yields, requires Pd catalyst |

| α-Bromoketone Cyclization | NPABOC@SiO2 catalyst | Solvent-free, mild temperature | High (not specified) | Reusable catalyst, solvent-free | Catalyst preparation needed |

| Alkynyl Sulfoxide Cyclization | Alkynyl sulfoxides, TFAA | Acidic conditions, room temp | Moderate to high | Functional group tolerance | Complex mechanism, substituent migration |

| Multi-step Functional Group Transformations | Cuprous cyanide, diborane, pyridine, acids | High temperature, multiple steps | Moderate | Versatile, allows diverse modifications | Time-consuming, multiple purifications |

The Suzuki coupling method remains the most direct and widely used approach for the preparation of this compound, especially when starting from halogenated benzofuran precursors.

The use of immobilized ionic liquid catalysts in α-bromoketone cyclization offers a greener and more sustainable alternative with good catalytic efficiency and recyclability.

Alkynyl sulfoxide-mediated synthesis provides access to highly substituted benzofurans with diverse functional groups, including the 4-bromophenyl substituent, and allows for interesting substituent migration phenomena that can be exploited for structural diversity.

Classical multi-step syntheses, while more laborious, provide routes to functionalized benzofurans that can be further derivatized, useful for complex molecule synthesis and medicinal chemistry applications.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages and challenges. The Suzuki-Miyaura cross-coupling remains a cornerstone method due to its reliability and selectivity. Emerging methods such as ionic liquid-catalyzed cyclizations and alkynyl sulfoxide-mediated syntheses offer innovative alternatives that enhance functional group tolerance and sustainability. Selection of the method depends on the available starting materials, desired substitution patterns, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-phenyl-benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with an amine may produce an aniline derivative.

Scientific Research Applications

3-(4-Bromophenyl)-2-phenyl-benzofuran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block for liquid crystal polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-phenyl-benzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Bromophenyl)-2-phenyl-benzofuran with structurally related benzofuran derivatives, focusing on substituent effects and biological activities:

Structural Modifications and Pharmacological Impact

- This modification is critical in antitumor and antiviral compounds .

- Sulfinyl vs. Hydroxyl Groups : Sulfinyl-containing derivatives (e.g., 3-(4-Bromophenylsulfinyl)-2,4,6,7-tetramethyl-1-benzofuran) exhibit stronger hydrogen-bonding interactions, improving solubility and bioavailability compared to hydroxylated analogs like brodifacoum .

- Extended Aromatic Systems: Compounds like brodifacoum and difethialone feature additional tetrahydronaphthalene or thiochromenone rings, which enhance binding to inflammatory targets (e.g., COX-2) but reduce metabolic stability .

Q & A

Q. What are the recommended synthetic strategies for 3-(4-Bromophenyl)-2-phenyl-benzofuran, and how can multi-step reaction efficiency be optimized?

Methodological Answer: The synthesis of benzofuran derivatives typically involves Pd-catalyzed C–H arylation and multi-step protocols. For example, similar compounds are synthesized via:

- Step 1: Preparation of a benzofuran-2-carboxylic acid intermediate.

- Step 2: Pd-catalyzed coupling with 4-bromophenylboronic acid under Suzuki–Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a DMF/H₂O solvent system at 80–100°C).

- Step 3: Purification via column chromatography (hexane/ethyl acetate gradients).

Efficiency can be enhanced using one-pot sequential reactions to minimize intermediate isolation. Automated flow reactors may improve yield and scalability .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

- Crystallization: Slow evaporation from ethyl acetate/hexane mixtures.

- Data Collection: Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids).

Key parameters include bond angles, torsion angles, and intermolecular interactions (e.g., π–π stacking or Br···Br contacts) .

Q. What spectroscopic techniques are used to assess the purity and functional groups of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify aromatic protons (δ 6.8–8.0 ppm) and confirm substitution patterns.

- Mass Spectrometry (EI-MS): Look for molecular ion peaks matching the molecular formula (C₁₉H₁₃BrO).

- FT-IR: Detect benzofuran C–O–C stretching (~1250 cm⁻¹) and aryl bromide C–Br bonds (~500 cm⁻¹).

Cross-validate results with HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >95% .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of this compound synthesis?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimize:

- Catalyst System: Replace Pd(PPh₃)₄ with Buchwald–Hartwig ligands (e.g., XPhos) to enhance aryl bromide reactivity.

- Solvent Effects: Test polar aprotic solvents like DMF vs. toluene to stabilize intermediates.

- Temperature Control: Use microwave-assisted synthesis (e.g., 120°C, 30 min) for faster kinetics.

Monitor reaction progress via TLC and isolate intermediates to identify bottlenecks .

Q. How can discrepancies in crystallographic packing predictions be resolved?

Methodological Answer: Crystal packing anomalies (e.g., unexpected π–π interactions) require:

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···O, Br···Br) using CrystalExplorer.

- DFT Calculations: Compare experimental vs. computed lattice energies (e.g., Gaussian09 at B3LYP/6-31G* level).

- Temperature-Dependent Studies: Collect data at 100 K and 296 K to assess thermal motion effects on packing .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., using Gaussian09) to predict reactivity.

- Molecular Dynamics (MD): Simulate solvation effects in DMSO or water (GROMACS, AMBER force fields).

- TD-DFT: Model UV-Vis spectra (λmax) for comparison with experimental data.

Validate computational models against SC-XRD bond lengths and angles .

Q. How can regioselectivity challenges in derivatization reactions be mitigated?

Methodological Answer: For substitution or oxidation reactions:

- Directing Groups: Introduce temporary substituents (e.g., –NO₂) to steer electrophilic attack.

- Steric Maps: Use Mercury software to visualize accessible reaction sites on the crystal structure.

- Kinetic vs. Thermodynamic Control: Vary reaction time/temperature (e.g., 24 h at 25°C vs. 2 h at 80°C).

Characterize products via SC-XRD or NOESY NMR to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.